
Trimethyl(nonyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(nonyl)silane is an organosilicon compound characterized by a silicon atom bonded to a nonyl group and three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(nonyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of nonene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of nonene.
Another method involves the reaction of nonylmagnesium bromide with chlorotrimethylsilane. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalyst systems to achieve efficient and cost-effective production. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(nonyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions typically occur under mild conditions and produce silanols or siloxanes as major products.
Reduction: this compound can reduce carbonyl compounds to alcohols in the presence of a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or organolithium compounds. These reactions require anhydrous conditions and careful temperature control.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl(nonyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives. The compound’s ability to modify surfaces and enhance material properties makes it valuable in various industrial applications.
Wirkmechanismus
The mechanism by which trimethyl(nonyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes oxidative addition to a metal catalyst, followed by migratory insertion of the alkene and reductive elimination to form the product. The compound’s ability to act as a reducing agent involves the transfer of a hydride ion to the substrate, facilitated by the presence of a catalyst.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(nonyl)silane can be compared with other similar compounds, such as:
Trimethylsilane: Similar in structure but lacks the nonyl group. It is commonly used in the semiconductor industry.
Triethylsilane: Contains ethyl groups instead of methyl groups. It is often used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical-based reducing properties and used in radical reactions.
The uniqueness of this compound lies in its combination of the nonyl group with the trimethylsilyl moiety, which imparts distinct reactivity and properties compared to other silanes.
Conclusion
This compound is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent in various chemical transformations and industrial processes
Eigenschaften
Molekularformel |
C12H28Si |
|---|---|
Molekulargewicht |
200.44 g/mol |
IUPAC-Name |
trimethyl(nonyl)silane |
InChI |
InChI=1S/C12H28Si/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-12H2,1-4H3 |
InChI-Schlüssel |
GTTZCEDHUXLLOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


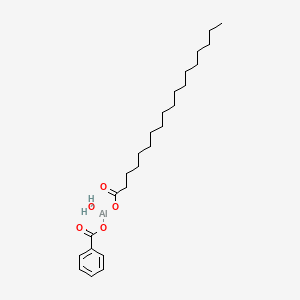



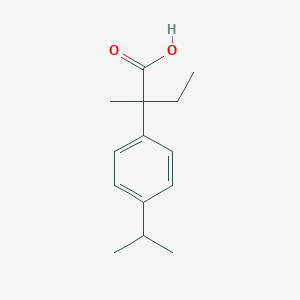
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
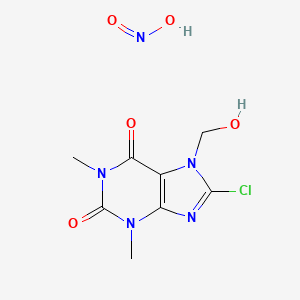
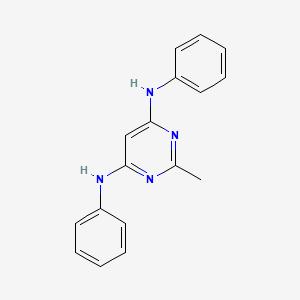
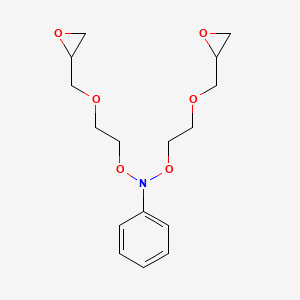
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)

